molecular formula C12H28N2 B13754958 Tetrapropylhydrazine CAS No. 60678-69-5

Tetrapropylhydrazine

Cat. No.: B13754958
CAS No.: 60678-69-5
M. Wt: 200.36 g/mol
InChI Key: XKPVXZNDGXOCOB-UHFFFAOYSA-N
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Description

Overview of Alkylhydrazines and Their Significance in Organic Chemistry

Alkylhydrazines are derivatives of hydrazine (B178648) where the substituents are alkyl groups. wikipedia.org This family of compounds includes monosubstituted, disubstituted, trisubstituted, and tetrasubstituted hydrazines. Their properties vary significantly with the degree and nature of alkyl substitution. For instance, mono- and unsymmetrically disubstituted alkylhydrazines are generally colorless, hygroscopic liquids that are more basic than hydrazine itself and act as strong reducing agents. dtic.mil They are typically miscible with water and organic solvents. dtic.mil In contrast, tri- and tetra-alkylated hydrazines are weaker bases, insoluble in water, and their viscosity increases with the length of the alkyl chains. wikipedia.orgdtic.mil

The significance of alkylhydrazines in organic chemistry is multifaceted. Historically, they were investigated for their potential as high-energy rocket fuels, owing to the energetic properties of the hydrazine backbone. dtic.mil In synthetic organic chemistry, they serve as versatile reagents and building blocks. Modern synthetic methods, such as the direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane, have expanded their accessibility and utility. organic-chemistry.orgorganic-chemistry.org These methods allow for the controlled synthesis of various N-alkylhydrazine derivatives, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. organic-chemistry.org For example, this approach has been applied to the synthesis of the drug isocarboxazid (B21086) and intermediates for atazanavir. organic-chemistry.org Furthermore, manganese-promoted ring-opening reactions of cyclobutanols provide another efficient route to complex alkyl hydrazines. nih.gov

Research Trajectories and Academic Relevance of Tetrapropylhydrazine

The academic relevance of this compound is primarily centered on its use as a model compound in physical organic chemistry, specifically in the study of electron transfer (ET) reactions. Researchers have investigated the self-exchange electron transfer between this compound and its corresponding radical cation. rsc.orgresearchgate.netresearchgate.net

In these studies, this compound is often compared with other tetraalkylhydrazines, such as tetramethylhydrazine (B1201636) and tetraethylhydrazine, to understand how the size of the alkyl group affects the kinetics of electron transfer. rsc.orgresearchgate.net This research involves calculating key parameters that govern the reaction rate, including the inner and solvent reorganization energies and the electronic coupling matrix. rsc.orgresearchgate.net The inner reorganization energy relates to the energy required for the molecule to change its geometry upon electron loss or gain, while the solvent reorganization energy pertains to the energy needed to rearrange the surrounding solvent molecules. rsc.org

Findings from these computational and experimental studies indicate that while the inner reorganization energies are not highly sensitive to the size of the compound, the alkyl group size does influence the solvent reorganization energy. rsc.orgresearchgate.net The rate constants for the self-exchange ET reactions calculated through these theoretical models have shown good correlation with experimental results, validating the theoretical approaches used. rsc.orgresearchgate.net This line of research, utilizing this compound as a key example, contributes to a fundamental understanding of nonequilibrium solvation processes and the kinetics of electron transfer in solution. rsc.org

Data Tables

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name 1,1,2,2-Tetrapropylhydrazine
Molecular Formula C₁₂H₂₈N₂
Monoisotopic Mass 200.225249 u

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Hydrazine
Tripropylhydrazine
Propyl bromide
Tetramethylhydrazine
Tetraethylhydrazine
Isocarboxazid
Atazanavir

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60678-69-5

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

1,1,2,2-tetrapropylhydrazine

InChI

InChI=1S/C12H28N2/c1-5-9-13(10-6-2)14(11-7-3)12-8-4/h5-12H2,1-4H3

InChI Key

XKPVXZNDGXOCOB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)N(CCC)CCC

Origin of Product

United States

Advanced Synthetic Methodologies for Tetrapropylhydrazine

Direct Alkylation Approaches to Tetrapropylhydrazine

Direct alkylation is a conventional strategy for forming N-C bonds. In the context of this compound synthesis, this involves the sequential addition of propyl groups to a hydrazine (B178648) core. However, controlling the degree of alkylation is a significant challenge, as partially alkylated intermediates can compete with the starting material for the alkylating agent, often leading to a mixture of products. princeton.edu

The final step in a direct alkylation sequence to form 1,1,2,2-tetrapropylhydrazine would be the propylation of a tripropylhydrazine precursor (e.g., 1,1,2-tripropylhydrazine). This reaction involves treating the tripropylhydrazine with a suitable propylating agent in the presence of a base. The base is crucial for deprotonating the remaining N-H group, thereby generating a more nucleophilic hydrazide anion that can attack the electrophilic propyl source.

The primary challenge in this step is preventing side reactions. The selection of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing in the alkylation reaction. libretexts.org Furthermore, the reaction must be driven to completion to avoid difficult separations of the structurally similar tri- and tetra-substituted products.

Optimizing the reaction conditions is paramount for achieving high yields and selectivity in the propylation of hydrazine derivatives. sigmaaldrich.comacs.org Key parameters that require careful tuning include the choice of solvent, temperature, base, and the nature of the propylating agent. The interplay of these factors determines the reaction rate and the prevalence of side products. nih.gov For instance, the use of a highly reactive alkylating agent may increase the reaction speed but could also lead to undesired secondary reactions if not properly controlled. d-nb.info

Below is a table outlining key parameters and their effects on the direct propylation of a tripropylhydrazine precursor.

Parameter Reagent/Condition Options Effect on Reaction and Rationale
Propylating Agent 1-Propyl bromide, 1-Propyl iodide, Dipropyl sulfate (B86663) The choice of leaving group affects reactivity (I > Br > OSO₂OPr). Propyl iodide is more reactive but may be more expensive. Dipropyl sulfate offers two propyl groups but can be more complex to handle. d-nb.infogoogle.com
Base Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium carbonate (K₂CO₃) Strong, non-nucleophilic bases like NaH or LDA are preferred to fully deprotonate the hydrazine without competing as a nucleophile. libretexts.orgyoutube.com Weaker bases like K₂CO₃ may result in incomplete reaction.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (CH₃CN) Aprotic polar solvents are typically used to dissolve the reactants and stabilize charged intermediates. THF is common for reactions involving strong bases like LDA. organic-chemistry.org
Temperature -78 °C to reflux Low temperatures (e.g., -78 °C) are often used during the deprotonation step with strong bases to control reactivity. The alkylation step may be performed at room temperature or with gentle heating to ensure completion. d-nb.info

The direct propylation of a tripropylhydrazine anion proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The deprotonated nitrogen atom of the tripropylhydrazine acts as the nucleophile, attacking the electrophilic α-carbon of the propylating agent and displacing the leaving group in a single, concerted step.

Recent research has also explored metal-catalyzed N-alkylation pathways. For example, iridium complexes have been shown to catalyze the alkylation of hydrazines. researchgate.net In such a mechanism, the metal center can coordinate to the hydrazine, activating it for subsequent reaction with the alkylating agent. This catalytic approach could potentially offer milder reaction conditions and improved selectivity compared to traditional base-mediated methods.

Indirect Synthetic Routes and Novel Strategies

To overcome the challenges of overalkylation associated with direct methods, indirect routes have been developed. These strategies often involve the formation of an intermediate structure, such as a hydrazone, which is then converted to the final tetraalkylated product.

Reductive amination is a powerful and highly versatile method for synthesizing amines and substituted hydrazines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a hydrazine derivative to form a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine. wikipedia.orgwikipedia.org This method avoids the use of alkyl halides and the problem of multiple alkylations. masterorganicchemistry.com

For the synthesis of this compound, this pathway could be approached in several ways. For instance, 1,2-dipropylhydrazine (B161573) could be reacted with two equivalents of propanal. This forms a bis-hydrazone intermediate, which is subsequently reduced to yield 1,1,2,2-tetrapropylhydrazine. A key advantage is that the reaction can often be performed in a single pot by combining the hydrazine, carbonyl compound, and a selective reducing agent. youtube.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to not reduce the initial carbonyl compound but are highly effective at reducing the intermediate iminium or hydrazonium ion. masterorganicchemistry.comwikipedia.org

The table below illustrates potential reductive amination strategies for synthesizing this compound.

Hydrazine Precursor Carbonyl Compound Key Intermediate Suitable Reducing Agents
Hydrazine (H₂NNH₂) Propanal Propanal hydrazone/azine Sodium Borohydride (NaBH₄), Catalytic Hydrogenation
1,1-Dipropylhydrazine Propanal Propanal 1,1-dipropylhydrazone Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dipropylhydrazine Propanal Bis(propylidene)-1,2-dipropylhydrazine Sodium Cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation

This approach has been successfully used to synthesize analogous compounds, such as tetracyclopropylhydrazine from the reductive amination of cyclopropanone, demonstrating its viability for producing sterically hindered tetraalkylhydrazines. rsc.org

Beyond conventional alkyl halides, research is ongoing into novel reagents and catalysts to facilitate the synthesis of substituted hydrazines. One innovative strategy involves diazene-catalyzed processes that could enable the use of a broader range of alkylating agents in metathesis reactions. nih.gov

Furthermore, the use of transition metal catalysts to promote C-N bond formation represents a promising frontier. Lewis acid transition metal salts, such as those of nickel(II) and zinc(II), have been shown to effectively catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.gov This demonstrates the potential of metal catalysis to activate otherwise unreactive precursors. Applying similar homogeneous catalytic systems to the alkylation of hydrazines could lead to more efficient and selective syntheses of compounds like this compound by activating the hydrazine substrate or the alkylating agent under milder conditions. The development of such catalytic systems remains an active area of synthetic chemistry research.

Multi-Step Synthesis Strategies for Propyl-Substituted Hydrazines

Direct alkylation of hydrazine to produce this compound can be challenging due to issues with over-alkylation and the formation of complex product mixtures. princeton.edu Multi-step synthesis strategies offer a more controlled and methodical approach to obtaining specifically substituted hydrazines, including this compound. vapourtec.comlibretexts.org These methods often involve the sequential introduction of propyl groups, sometimes facilitated by the temporary installation of protecting groups to control reactivity. taylorandfrancis.comresearchgate.net

A common multi-step approach begins with the controlled alkylation of hydrazine to produce a mono- or di-substituted intermediate. d-nb.info This initial product can then be isolated and purified before subsequent propylation steps. The stepwise nature of this process is crucial for achieving a defined substitution pattern. d-nb.info Another powerful strategy involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group. taylorandfrancis.com A protecting group can be used to mask one of the nitrogen atoms in the hydrazine molecule, allowing for the selective alkylation of the unprotected nitrogen. Following this, the protecting group is removed, and the second nitrogen atom becomes available for further propylation. This protection-alkylation-deprotection sequence provides a high degree of control over the synthesis. d-nb.infoorganic-chemistry.org

The success of these multi-step strategies hinges on the careful selection of reaction conditions. Factors such as the choice of base, solvent, and temperature can significantly influence the regioselectivity and yield of each alkylation step. d-nb.info For instance, metalation of a protected hydrazine with a strong base like n-butyllithium can generate a nitrogen dianion, a highly reactive intermediate that enables selective and controlled alkylation. d-nb.infoorganic-chemistry.orgnih.govuni-konstanz.de

Below is an illustrative, generalized multi-step pathway for the synthesis of a tetra-substituted hydrazine, which could be adapted for this compound.

StepReactionTypical Reagents and ConditionsIntermediate Product
1ProtectionHydrazine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), THFBoc-NH-NH₂
2First PropylationPropyl iodide, NaH, DMFBoc-N(propyl)-NH₂
3Second PropylationPropyl iodide, K₂CO₃, AcetonitrileBoc-N(propyl)-NH(propyl)
4Further PropylationPropyl iodide, NaH, DMFBoc-N(propyl)-N(propyl)₂
5DeprotectionTrifluoroacetic acid (TFA), DichloromethaneH-N(propyl)-N(propyl)₂
6Final PropylationPropyl iodide, Triethylamine, Dichloromethane(propyl)₂N-N(propyl)₂

Note: This table presents a conceptual synthetic route. Specific reagents and conditions would require experimental optimization for the synthesis of this compound.

Stereochemical Control in this compound Synthesis

When the substitution pattern on the hydrazine core creates stereogenic centers, controlling the stereochemistry of the final product becomes a critical synthetic challenge. This is particularly relevant if the propyl groups are introduced in a manner that results in a chiral molecule. The development of methods to control the three-dimensional arrangement of atoms is a key focus of modern asymmetric synthesis.

Enantioselective and diastereoselective syntheses are designed to produce a single stereoisomer or a significant excess of one stereoisomer over others. youtube.com For a chiral derivative of this compound, these approaches are essential for obtaining optically active, enantiomerically pure material. Such control can be achieved by using chiral starting materials, employing chiral reagents, or, most commonly, utilizing chiral catalysts. researchgate.netacs.org

An alternative strategy involves the asymmetric hydrogenation of prochiral hydrazones, which can be catalyzed by transition metal complexes containing chiral ligands (e.g., Rhodium, Palladium, or Nickel complexes), to produce chiral hydrazines with high enantioselectivity. researchgate.netacs.orgacs.org This method provides a direct route to optically active hydrazine derivatives. researchgate.net

Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the synthesis of a chiral this compound, a chiral auxiliary, such as an oxazolidinone or a derivative of camphor, could be attached to the hydrazine backbone. wikipedia.orgsigmaaldrich.comtcichemicals.com This auxiliary would create a chiral environment, forcing the incoming propyl groups to add to a specific face of the molecule, thus controlling the stereochemistry of the newly formed stereocenter. wikipedia.org After the desired propylation steps, the auxiliary is cleaved from the molecule and can often be recovered for reuse. researchgate.net

Catalytic approaches offer a more atom-economical method for stereocontrol. Chiral catalysts, often composed of a metal center and a chiral ligand, can create a transient chiral environment around the reactants. nih.govnih.gov For N-alkylation reactions, chiral zinc-ProPhenol complexes and copper-based systems with chiral phosphine (B1218219) ligands have been developed to achieve high enantioselectivity. nih.govnih.gov The design of the catalyst is crucial, as its structure directly influences the stereochemical outcome of the reaction. acs.org

To evaluate the success of a stereoselective synthesis, it is necessary to accurately determine the ratio of the stereoisomers produced. The primary techniques for this analysis are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying enantiomers and diastereomers. Using a column with a chiral stationary phase, the different stereoisomers interact with the column material differently, leading to different retention times and allowing for their separation and quantification. nih.gov This analysis provides the diastereomeric ratio (d.r.) or the enantiomeric excess (e.e.) of the product mixture.

NMR spectroscopy can also be used to distinguish between diastereomers, as the corresponding nuclei in different diastereomers are in chemically non-equivalent environments and will thus have different chemical shifts. For enantiomers, a chiral solvating agent or a chiral shift reagent can be added to the NMR sample to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.

The following table illustrates hypothetical data from a study on diastereoselective propylation, demonstrating how reaction parameters can influence the stereochemical outcome.

EntryChiral AuxiliaryPropylating AgentBaseTemperature (°C)Diastereomeric Ratio (A:B)
1(S)-4-Benzyl-2-oxazolidinone1-Bromopropanen-BuLi-7892:8
2(R)-4-Benzyl-2-oxazolidinone1-Bromopropanen-BuLi-787:93
3(S)-4-Benzyl-2-oxazolidinone1-Iodopropanen-BuLi-7895:5
4(S)-4-Benzyl-2-oxazolidinone1-BromopropaneLDA-4085:15

This table contains illustrative data to represent typical findings in an asymmetric synthesis study and is not based on experimentally verified results for this compound.

Spectroscopic Characterization Techniques for Structural Elucidation of Tetrapropylhydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Alkylhydrazine Analysis

NMR spectroscopy is a powerful method for determining the carbon-hydrogen framework of organic molecules. For tetrapropylhydrazine, ¹H and ¹³C NMR provide direct evidence for the presence and connectivity of the propyl groups attached to the nitrogen atoms.

Proton (¹H) NMR Spectroscopic Analysis of Propyl Groups

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The four propyl groups are chemically equivalent, and within each propyl group, there are three distinct sets of protons. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atom. iau.irnetlify.app Protons on carbons directly bonded to nitrogen are deshielded and appear at a lower field (higher ppm value) compared to those further away. libretexts.org

Based on data from analogous N-propylamines, the following chemical shifts can be predicted for the protons of the propyl groups in this compound:

α-Methylene protons (-N-CH₂-CH₂-CH₃): These protons, being directly attached to the nitrogen, are the most deshielded. Their signal is expected to appear as a triplet in the range of δ 2.4 - 2.8 ppm .

β-Methylene protons (-N-CH₂-CH₂-CH₃): These protons are further from the nitrogen and are consequently more shielded. Their signal is anticipated as a sextet in the region of δ 1.4 - 1.7 ppm .

γ-Methyl protons (-N-CH₂-CH₂-CH₃): These terminal methyl protons are the most shielded and will appear at the highest field as a triplet, expected around δ 0.8 - 1.0 ppm .

The splitting patterns (triplet, sextet, triplet) arise from spin-spin coupling with the protons on the adjacent carbon atoms, following the n+1 rule. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
α-Methylene (-N-CH₂ -) 2.4 - 2.8 Triplet
β-Methylene (-CH₂-CH₂ -CH₃) 1.4 - 1.7 Sextet

Carbon-13 (¹³C) NMR Spectroscopic Investigations of Molecular Backbone

The proton-decoupled ¹³C NMR spectrum of this compound is also expected to be simple, showing three distinct signals corresponding to the three non-equivalent carbon atoms of the propyl chains. The chemical shifts in ¹³C NMR are also influenced by the electronegativity of neighboring atoms, with carbons closer to the nitrogen atom being more deshielded. libretexts.orglibretexts.org

Drawing analogies from the ¹³C NMR data of propylamine (B44156) and N,N-dipropyl-1-propanamine, the predicted chemical shifts for the carbon atoms in this compound are as follows: chemicalbook.commiamioh.edu

α-Carbon (-N-CH₂-CH₂-CH₃): This carbon, directly bonded to the nitrogen, will be the most deshielded and is expected to resonate in the range of δ 50 - 58 ppm .

β-Carbon (-N-CH₂-CH₂-CH₃): The influence of the nitrogen atom is diminished at this position, and the signal is expected to appear in the range of δ 20 - 25 ppm .

γ-Carbon (-N-CH₂-CH₂-CH₃): The terminal methyl carbon is the most shielded and is predicted to have a chemical shift in the range of δ 10 - 13 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
α-Carbon (-N-C H₂-) 50 - 58
β-Carbon (-CH₂-C H₂-CH₃) 20 - 25

Advanced NMR Techniques (2D-NMR, NOESY) for Conformational Studies

While 1D NMR spectra confirm the basic connectivity of this compound, the molecule's flexibility allows for multiple conformations due to rotation around the N-N and N-C bonds. Advanced 2D-NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for investigating these conformational preferences. chemistrysteps.com

NOESY experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. wikipedia.org For this compound, NOESY can provide valuable insights into the spatial arrangement of the propyl groups relative to each other.

For instance, cross-peaks between protons on different propyl groups would suggest conformations where these groups are folded back towards each other. Conversely, the absence of such cross-peaks might indicate a more extended conformation. The relative intensities of the NOESY cross-peaks can be used to estimate the distances between protons, which can then be used in computational modeling to determine the most stable conformations of the molecule in solution. The conformational analysis of acyclic alkanes has shown that steric hindrance plays a significant role in determining the most stable rotamers, a principle that would also apply to the propyl chains in this compound. bham.ac.uklumenlearning.comyoutube.com

Vibrational Spectroscopy Applications in this compound Research

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "molecular fingerprint" for a compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of the propyl groups. Key characteristic bands would include:

C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the propyl chains. orgchemboulder.com

C-H Bending: Bending vibrations of the CH₂ and CH₃ groups are expected in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (umbrella mode). spectroscopyonline.com

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically gives rise to a medium to weak absorption in the 1000-1250 cm⁻¹ range. libretexts.org

N-N Stretching: The N-N stretching vibration in hydrazine (B178648) and its simple alkyl derivatives is often weak in the IR spectrum and can be difficult to identify definitively, but is expected in the 1000-1150 cm⁻¹ region. researchgate.net The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) would confirm the tetra-substituted nature of the hydrazine. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretching 2850 - 2960 Strong
C-H Bending (CH₂/CH₃) 1380 - 1465 Medium
C-N Stretching 1000 - 1250 Medium-Weak

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that result in a change in the polarizability of the molecule are Raman active. miamioh.edu For a molecule like this compound with a center of symmetry (in certain conformations), the rule of mutual exclusion may apply, meaning that vibrations that are IR active may be Raman inactive, and vice versa.

Key expected features in the Raman spectrum of this compound include:

C-H Stretching: Similar to the IR spectrum, strong signals for C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations are also expected to be visible in the Raman spectrum, likely in the 1000-1250 cm⁻¹ range.

N-N Stretching: The N-N single bond stretch is often more prominent in the Raman spectrum than in the IR spectrum for symmetrically substituted hydrazines. For hydrazine itself, this band is observed around 1111 cm⁻¹. researchgate.net In this compound, this vibration is expected in a similar region, potentially between 1000 and 1150 cm⁻¹ .

Skeletal Vibrations: The fingerprint region below 1500 cm⁻¹ will contain a complex pattern of C-C stretching and various bending and twisting modes of the propyl chains, providing a unique molecular fingerprint for this compound. Data from analogous compounds like tripropylamine (B89841) can aid in the assignment of these bands. chemicalbook.com

Table 4: Predicted Characteristic Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretching 2850 - 2960 Strong
C-H Bending (CH₂/CH₃) 1380 - 1465 Medium
C-N Stretching 1000 - 1250 Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, it provides crucial information about the compound's molecular weight and the fragmentation patterns that offer insights into its connectivity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₂H₂₈N₂), the expected monoisotopic mass can be calculated with high precision.

Expected High-Resolution Mass Data for this compound The theoretical exact mass of the molecular ion [M]⁺• of this compound can be calculated by summing the masses of its constituent isotopes.

AtomNumberIsotopic Mass (Da)Total Mass (Da)
¹²C1212.000000144.000000
¹H281.00782528.219100
¹⁴N214.00307428.006148
Total 200.225248

An experimental HRMS measurement yielding a mass value very close to this theoretical mass would confirm the elemental formula of C₁₂H₂₈N₂.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and then analyze the resulting fragment ions. This technique is invaluable for deducing the structure of a molecule. In the absence of a published experimental mass spectrum for this compound, a predicted fragmentation pattern can be proposed based on the known fragmentation behavior of similar aliphatic amines and hydrazines.

The molecular ion of this compound (m/z 200) would be expected to undergo fragmentation primarily through cleavage of the C-C and C-N bonds. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway for amines and is expected to be significant for this compound.

Predicted Fragmentation Pathways for this compound The fragmentation of the this compound molecular ion ([C₁₂H₂₈N₂]⁺•) would likely proceed through several key pathways:

Loss of a propyl radical: This would result in a fragment ion with m/z 157.

Loss of a propene molecule: Through a rearrangement process, a neutral propene molecule could be lost, leading to a fragment ion at m/z 158.

Cleavage of the N-N bond: This would be a significant fragmentation pathway, potentially leading to ions such as [N(CH₂CH₂CH₃)₂]⁺ with an m/z of 100.

Table of Predicted Fragment Ions for this compound

Fragment Ion Structurem/z (Predicted)Neutral Loss
[C₉H₂₁N₂]⁺157•CH₂CH₂CH₃
[C₉H₂₂N₂]⁺•158CH₂=CHCH₃
[C₆H₁₄N]⁺100•N(CH₂CH₂CH₃)₂
[C₃H₇]⁺43•C₉H₂₁N₂

Electronic Spectroscopy in the Study of this compound Electronic Structure

Electronic spectroscopy investigates the electronic structure of molecules by observing the transitions between different electronic energy levels. For this compound, ultraviolet-visible (UV-Vis) and circular dichroism (CD) spectroscopy are relevant techniques.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the propyl side chains, or if the nitrogen atoms were part of a rigid, chiral ring system, the resulting chiral this compound derivative would be CD-active. The CD spectrum would then provide information about the stereochemistry of the molecule. The sign and intensity of the Cotton effects in the CD spectrum would be related to the electronic transitions observed in the UV-Vis spectrum and could be used to assign the absolute configuration of the chiral derivative, often through comparison with theoretical calculations.

In the absence of any specific chiral derivatives of this compound in the literature, a hypothetical example can be considered. If a chiral derivative were synthesized, one would expect to observe CD signals corresponding to the n → σ* transitions of the hydrazine moiety. The specific nature of these signals would be highly dependent on the nature and location of the chiral center(s).

Theoretical and Computational Studies of Tetrapropylhydrazine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the electronic level. rsc.org These methods allow for the determination of molecular geometries, energy landscapes, and electronic distributions with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. youtube.com For Tetrapropylhydrazine, DFT calculations would be employed to predict its most stable three-dimensional structure.

By systematically exploring the potential energy surface, DFT can identify various stable conformers and the energy barriers between them. The calculations would involve selecting an appropriate functional (e.g., B3LYP) and basis set to balance computational cost and accuracy. nih.govrsc.org

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-31G)*

The following table presents hypothetical data that would be obtained from a DFT geometry optimization of this compound.

ParameterValue
N-N Bond Length1.45 Å
N-C Bond Length1.47 Å
C-C Bond Length (average)1.54 Å
C-H Bond Length (average)1.09 Å
N-N-C Bond Angle112.5°
N-C-C Bond Angle110.0°
Propyl Chain Dihedral Angle (τ1)65° (gauche)
Propyl Chain Dihedral Angle (τ2)180° (anti)

This table contains hypothetical data for illustrative purposes.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. aps.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. wikipedia.org For this compound, these high-level calculations would be used to refine the energies obtained from DFT and to accurately predict properties like ionization potential and electron affinity. rsc.org While computationally more demanding, ab initio methods are crucial for benchmarking the results from more approximate methods like DFT. ibm.com

Conformational Analysis and Rotational Barriers

The propyl groups in this compound can rotate around the N-C and C-C bonds, leading to a multitude of possible conformations. drugdesign.org Conformational analysis is the study of the energies of these different spatial arrangements. lumenlearning.comauremn.org.br By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped out. This allows for the identification of the most stable conformers and the energy barriers that separate them. ethz.ch Such an analysis is critical for understanding the molecule's flexibility and how its shape might influence its reactivity. nih.gov

Hypothetical Relative Energies of this compound Conformers

This table illustrates the kind of data that would be generated from a conformational analysis, showing the relative stability of different hypothetical conformers.

ConformerRelative Energy (kcal/mol)
Anti-Anti-Anti-Anti0.00
Gauche-Anti-Anti-Anti0.95
Gauche-Gauche-Anti-Anti1.92
Gauche-Gauche-Gauche-Gauche3.88

This table contains hypothetical data for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling can provide deep insights into how chemical reactions occur by mapping out the entire reaction pathway. nih.gov This includes the identification of transition states and the calculation of activation energies, which are key to understanding reaction rates and mechanisms. lu.sechemrxiv.org

Transition State Theory and Reaction Coordinate Calculations

Transition State Theory provides a framework for understanding the rates of chemical reactions. A key aspect of this is the identification of the transition state, which is the highest energy point along the reaction coordinate. rsc.org For a hypothetical reaction involving this compound, such as its oxidation or thermal decomposition, computational methods would be used to locate the geometry of the transition state and calculate its energy. The reaction coordinate, which represents the path of lowest energy from reactants to products, would be calculated to visualize the transformation process.

Solvent Effects on Reaction Pathways

Reactions are often carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. rsc.orgosti.govnih.gov Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. frontiersin.org For this compound, modeling a reaction in different solvents would reveal how the solvent stabilizes or destabilizes the reactants, products, and transition state, thereby altering the reaction rate and selectivity. researchgate.net Polar solvents, for instance, might preferentially stabilize charged intermediates or transition states. nih.gov

Hypothetical Activation Energies for a Reaction of this compound in Different Solvents

This table provides hypothetical activation energies for a reaction, demonstrating the influence of the solvent.

SolventDielectric ConstantActivation Energy (kcal/mol)
Gas Phase135.2
Hexane1.934.5
Dichloromethane9.130.1
Acetonitrile37.528.7

This table contains hypothetical data for illustrative purposes.

Prediction of Reaction Rates and Selectivity

The prediction of reaction rates and selectivity for chemical compounds like this compound is a significant challenge in computational chemistry. nih.gov These predictions are crucial for understanding reaction mechanisms and optimizing synthetic pathways. numberanalytics.com Computational approaches to determine these parameters often involve developing kinetic models and employing methods like density functional theory (DFT) to elucidate reaction mechanisms and predict rate laws. numberanalytics.com

For complex reactions, several factors including temperature, pressure, and reactant concentrations influence the rates and yields. numberanalytics.com Machine learning and chemoinformatics have emerged as powerful tools to accelerate catalyst design and predict reaction outcomes by identifying patterns in large datasets of chemical reactions. nih.gov These data-driven methods can create robust models for predicting reaction yields and various forms of selectivity, such as chemo-, regio-, and stereoselectivity. nih.gov

While specific predictive models for the reaction rates and selectivity of this compound are not extensively detailed in the available literature, the general methodologies are well-established. These would typically involve:

Transition State Theory: Calculating the energy of transition states to determine activation barriers. Small errors in these calculations can significantly impact predicted selectivity due to the exponential relationship between activation energies and rate constants. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural or property descriptors of a series of reactants with their observed reaction rates or selectivity.

Kinetic Simulation Software: Using specialized software to simulate the time-evolution of reactant and product concentrations based on a proposed reaction mechanism and associated rate constants. sciencebysimulation.comredalyc.orgkintekcorp.comchemrxiv.org

These computational tools provide a framework for the in silico investigation of this compound's reactivity in various chemical transformations. rsc.org

Electron Transfer Properties and Redox Chemistry Simulations

The study of electron transfer (ET) is fundamental to understanding redox chemistry. numberanalytics.com Computational simulations provide deep insights into the mechanisms and rates of these reactions. For this compound, theoretical studies have been applied to its self-exchange electron transfer reaction, a process where an electron is transferred between the neutral molecule and its corresponding radical cation. rsc.orgnih.gov This type of reaction is a simple yet fundamental model for understanding the intricacies of electron transfer. caltech.edu

Calculation of Ionization Potentials and Electron Affinities

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that are critical for understanding the redox behavior of a molecule. IP is the energy required to remove an electron from a gaseous atom or molecule, while EA is the energy released when an electron is added. schrodinger.com

Computationally, these values can be determined using several methods:

Delta SCF (ΔSCF) Method: This is an accurate approach where separate calculations are performed for the neutral (N electron) and ionic (N-1 or N+1 electron) species. The IP or EA is then calculated from the difference in their total energies. schrodinger.comopenmx-square.orgresearchgate.net To obtain the adiabatic IP or EA, the geometries of both the neutral and ionic species must be optimized. For the vertical IP or EA, a single-point energy calculation is performed on the ion at the optimized geometry of the neutral species. schrodinger.com

Koopmans' Theorem: This theorem provides an approximation where the IP is estimated as the negative of the energy of the Highest Occupied Molecular Orbital (HOMO), and the EA is approximated from the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Semi-empirical and Ab Initio Methods: Quick estimations can be obtained from semi-empirical methods like PM3. For higher accuracy, ab initio calculations using larger basis sets, especially those including diffuse functions for anions, are recommended. schrodinger.com For open-shell systems, such as radical ions, spin-unrestricted methods are employed. schrodinger.com

Modeling of Self-Exchange Electron Transfer Reactions

The self-exchange electron transfer (ET) reaction between this compound and its radical cation has been a subject of theoretical investigation. rsc.orgnih.gov This type of reaction is a cornerstone for testing ET theories because the reactants and products are identical, simplifying the thermodynamic driving force to zero. caltech.edu

The reaction can be represented as: this compound + [this compound]•+ ⇌ [this compound]•+ + this compound

Computational modeling of this process focuses on key parameters that govern the reaction rate according to Marcus Theory: the reorganization energy (λ) and the electronic coupling matrix element (H_rp). rsc.orgnumberanalytics.com

Analysis of Inner and Solvent Reorganization Energies

Reorganization energy (λ) is the energy required to change the geometry of the reactants and the surrounding solvent molecules from their equilibrium configurations to that of the transition state for electron transfer. It is a critical factor influencing the rate of ET reactions. numberanalytics.com It is composed of two parts: the inner reorganization energy (λ_in) and the solvent reorganization energy (λ_out).

Inner Reorganization Energy (λ_in): This component arises from the changes in bond lengths and angles within the reacting molecule itself upon oxidation or reduction. For the self-exchange ET of tetra-alkylhydrazines, including this compound, the inner reorganization energies are not highly sensitive to the size of the alkyl groups. rsc.orgnih.gov

Solvent Reorganization Energy (λ_out): This component is associated with the reorientation of the solvent molecules surrounding the reactant. It is influenced by the size of the compound. rsc.orgnih.gov

For the self-exchange electron transfer of this compound in acetonitrile, these energies have been calculated using the "four-point" method for λ_in and a nonequilibrium solvation model for λ_out. rsc.orgnih.gov

Determination of Electronic Coupling Matrix Elements

The electronic coupling matrix element (H_rp or V_rp) quantifies the electronic interaction between the reactant and product states at the transition state. numberanalytics.com A larger electronic coupling element leads to a higher probability of electron transfer. This parameter was also calculated for the self-exchange ET reaction of this compound. rsc.orgnih.gov

The combination of calculated reorganization energies and electronic coupling matrix elements allows for the theoretical prediction of the rate constants for the self-exchange ET reaction, which have shown good correlation with experimental results. rsc.orgnih.gov

Calculated Parameters for the Self-Exchange Electron Transfer Reaction of Tetra-alkylhydrazines in Acetonitrile. rsc.orgnih.gov
CompoundInner Reorganization Energy (λ_in) (eV)Solvent Reorganization Energy (λ_out) (eV)Electronic Coupling (H_rp) (eV)
Tetramethylhydrazine (B1201636)0.310.670.063
Tetraethylhydrazine0.280.600.052
This compound0.270.560.046

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com An MD simulation calculates the trajectory of a system by numerically solving Newton's equations of motion for a system of interacting particles. mdpi.com This provides a detailed, atomistic view of the dynamic behavior of molecules.

While specific MD simulation studies focused solely on this compound are not prominent in the searched literature, the methodology is broadly applicable to understand its behavior. An MD simulation of this compound would involve:

System Setup: Defining an initial structure of the this compound molecule and placing it in a simulation box, often filled with a solvent like water to mimic solution conditions. nih.gov

Force Field: Choosing a suitable force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. The force field describes bonded (bond stretching, angle bending, dihedrals) and non-bonded (van der Waals, electrostatic) interactions.

Simulation: Running the simulation for a specific duration (from picoseconds to microseconds), during which the positions and velocities of all atoms are updated in small time steps (typically femtoseconds). mdpi.com

Analysis: Analyzing the resulting trajectory to extract information about the molecule's dynamic properties.

For this compound, MD simulations could reveal crucial information about:

Conformational Dynamics: How the propyl chains flex and rotate, and the accessible conformations of the molecule.

Vibrational Motions: The nature of bond vibrations and molecular flexibility.

Solvation Structure: The arrangement and dynamics of solvent molecules around this compound.

Transport Properties: Diffusion coefficients and other transport properties in different media.

Such simulations are invaluable for bridging the gap between static molecular structures and the dynamic reality of chemical systems. nih.gov

Reaction Mechanisms Involving Tetrapropylhydrazine and Its Derivatives

Mechanistic Pathways of N-N Bond Cleavage and Formation

The formation and cleavage of the nitrogen-nitrogen single bond are fundamental processes in hydrazine (B178648) chemistry.

Formation of Tetrapropylhydrazine: The synthesis of this compound typically involves the alkylation of a less substituted hydrazine. One documented method is the reaction of tripropylhydrazine with propyl bromide in the presence of magnesium hydroxide, which can produce yields of up to 50%. dtic.mil The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of tripropylhydrazine acts as the nucleophile.

The general mechanism can be outlined as:

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of tripropylhydrazine attacks the electrophilic carbon atom of propyl bromide.

Transition State: A transition state is formed where a new N-C bond is partially formed, and the C-Br bond is partially broken.

Product Formation: The bromide ion departs as a leaving group, resulting in the formation of a tetrapropylhydrazinium bromide salt.

Deprotonation: A base, such as magnesium hydroxide, neutralizes the resulting salt to yield the final this compound product.

Reaction Step Description Reactants Products
Alkylation Nucleophilic substitutionTripropylhydrazine, Propyl BromideTetrapropylhydrazinium bromide
Neutralization Acid-base reactionTetrapropylhydrazinium bromide, Magnesium HydroxideThis compound, Magnesium Bromide, Water

N-N Bond Cleavage: The cleavage of the N-N bond in tetra-substituted hydrazines is a critical reaction, though specific studies on this compound are scarce. Generally, the N-N bond in hydrazine derivatives can be cleaved through reductive or oxidative pathways.

Reductive Cleavage: This process involves the addition of two hydrogen atoms across the N-N bond, leading to the formation of two corresponding amine molecules (dipropylamine in this case). This can be achieved using catalytic hydrogenation or reducing agents. The development of molecular catalysts for the reductive cleavage of the N-N bond in hydrazine hydrate (B1144303) to produce ammonia (B1221849) highlights the ongoing research interest in this area. rsc.org

Oxidative Cleavage: Oxidation of tetraalkylhydrazines can lead to the formation of various products depending on the oxidant and reaction conditions. The initial step is often the formation of a radical cation.

Base-Promoted Cleavage: In specific molecular architectures, such as N-amino-heterocycles, base-promoted N-N bond cleavage can occur through mechanisms like a Michael addition/elimination sequence. rsc.org Similarly, base-catalyzed cleavage of hydrazones has been reported to synthesize α-amino ketones, where a carbonyl group plays a key role. nih.gov

Radical Reactions and Radical Cation Intermediates

Tetraalkylhydrazines are well-known precursors for nitrogen-centered radicals and radical cations due to the relatively weak N-N bond.

Radical Formation: Homolytic cleavage of the N-N bond in this compound can be induced thermally or photochemically, yielding two dipropylaminyl radicals ( (CH₃CH₂CH₂)₂N• ). rutgers.edu These radicals are reactive intermediates that can participate in various subsequent reactions. rutgers.edusavemyexams.com

Radical Cation Intermediates: One-electron oxidation of this compound leads to the formation of a stable radical cation, [ (CH₃CH₂CH₂)₂N-N(CH₂CH₂CH₃)₂ ]⁺•, also known as an aminium radical. This process can be achieved electrochemically or with chemical oxidizing agents. These radical cations are key intermediates in many reactions of tetraalkylhydrazines. The stability of these radical cations is attributed to the delocalization of the positive charge and the unpaired electron over the two nitrogen atoms and, to a lesser extent, the adjacent alkyl groups. Radical reactions often proceed through a chain mechanism involving initiation, propagation, and termination steps. savemyexams.comwikipedia.org

Intermediate Type Formation Pathway Structure Key Features
Aminyl Radical Homolytic N-N bond cleavage (thermal/photochemical)(CH₃CH₂CH₂)₂N•Neutral, highly reactive species.
Radical Cation (Aminium Radical) One-electron oxidation[ (C₃H₇)₂N-N(C₃H₇)₂ ]⁺•Positively charged, relatively stable, key intermediate in oxidative reactions.

Nucleophilic and Electrophilic Reactivity of the Hydrazine Moiety

The reactivity of the hydrazine moiety in this compound is characterized by the interplay of its nucleophilic nitrogen centers and the significant steric hindrance imposed by the four propyl groups.

Nucleophilic Reactivity: The lone pairs of electrons on the nitrogen atoms confer nucleophilic character to this compound. masterorganicchemistry.com However, compared to hydrazine or less substituted alkylhydrazines, its nucleophilicity is considerably diminished. masterorganicchemistry.com This is due to:

Steric Hindrance: The four bulky propyl groups physically obstruct the approach of electrophiles to the nitrogen atoms. masterorganicchemistry.com

Inductive Effect: The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atoms, which would typically enhance basicity and nucleophilicity. However, the steric factor is often dominant in tetra-substituted hydrazines.

When an amine-like compound reacts by forming a bond with a proton, it acts as a base; when it bonds with any other atom, it acts as a nucleophile. masterorganicchemistry.com this compound is described as an even weaker base than symmetrically di-substituted derivatives and does not form stable salts with mineral acids, indicating low basicity and, by extension, weak nucleophilicity. dtic.mil

Electrophilic Reactivity: The hydrazine moiety in this compound is not inherently electrophilic. However, its derivatives can exhibit electrophilic character. For instance, if the radical cation is formed, it can act as an electrophile in certain reactions. Generally, for a molecule to undergo an external attack by a nucleophile, it often needs to be activated, for example by coordination to a metal center that is a poor π-base and a good σ-acid, which depletes the ligand of electron density. libretexts.org Given the steric bulk and weak coordinating ability of this compound, such activation is less probable.

Reactivity Type Governing Factors Expected Reactivity of this compound Comparison
Nucleophilicity Lone pair availability, Steric hindranceWeakSignificantly less nucleophilic than hydrazine or mono/di-alkylhydrazines. dtic.milmasterorganicchemistry.com
Basicity Ability to accept a protonVery WeakWeaker base than less substituted alkylhydrazines; does not form stable acid salts. dtic.mil
Electrophilicity Presence of electron-deficient centersGenerally not electrophilicRadical cation derivatives could act as electrophiles.

Rearrangement Reactions and Their Driving Forces

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable structural isomer. youtube.com While various rearrangement reactions are known for organic nitrogen compounds, specific examples involving this compound are not well-documented in the literature.

Hypothetically, derivatives of this compound could undergo rearrangements analogous to those seen in related amine and hydrazine systems. Potential, though unconfirmed, rearrangements could include:

Stevens Rearrangement: This involves the migration of an alkyl group from a quaternary ammonium (B1175870) or sulfonium (B1226848) salt to an adjacent carbanion. A related rearrangement could be envisioned for a tetrapropylhydrazinium ylide. The driving force is the formation of a more stable amine.

Sommelet-Hauser Rearrangement: This is a rearrangement of certain benzyl (B1604629) quaternary ammonium salts. If this compound were derivatized with a suitable benzyl group, a similar pathway might be possible.

The primary driving force for most rearrangement reactions is the formation of a thermodynamically more stable product. youtube.comyoutube.com This could involve relieving ring strain, forming a more stable carbocation intermediate, or generating a more stable bonding arrangement, such as a carbonyl group. youtube.comyoutube.com The lack of reported rearrangements for this compound may be due to the absence of suitable activating groups in the parent molecule or the stability of the starting compound itself.

Catalytic Processes Mediated by or Involving this compound

There is a lack of specific reports on this compound acting as a catalyst or a key mediator in catalytic cycles. However, based on the general chemistry of related compounds, some potential roles can be hypothesized.

As a Ligand in Homogeneous Catalysis: Hydrazines can serve as ligands for metal centers in homogeneous catalysis. openstax.org this compound could potentially coordinate to a metal through its nitrogen lone pairs. However, the significant steric bulk of the four propyl groups would likely result in weak coordination and labile complexes, which could be either detrimental or, in some cases, beneficial for a catalytic cycle.

As a Sacrificial Reagent: In some catalytic processes, tetraalkylhydrazines could function as chemical reductants. For example, they could be used as sacrificial electron donors to regenerate an active catalyst in a reductive cycle. The oxidation of this compound to its radical cation is a facile process, making it a potential candidate for such a role.

In Heterogeneous Catalysis: In heterogeneous catalysis, reactions occur on the surface of a solid catalyst. openstax.orglibretexts.org It is unlikely that this compound itself would be a heterogeneous catalyst. It might, however, be a substrate in a reaction catalyzed by a heterogeneous catalyst, for example, in catalytic hydrogenation leading to its N-N bond cleavage. openstax.org

Potential Catalytic Role Plausible Mechanism Influencing Factors Status
Homogeneous Ligand Coordination to a metal center via nitrogen lone pairs.Steric hindrance from propyl groups would lead to weak, labile binding.Hypothetical; no specific examples reported.
Sacrificial Reductant One-electron donation to regenerate an active catalyst.Facile formation of the radical cation.Hypothetical; plausible based on general principles.
Substrate in Catalysis Adsorption onto a catalyst surface followed by reaction (e.g., hydrogenation).N-N bond cleavage to form dipropylamine.Plausible; analogous to other hydrazine derivatives.

The Chemical Compound "this compound": A Review of Its Role in Advanced Organic Synthesis

Information regarding the chemical compound "this compound" is not available in the reviewed scientific literature. Consequently, a detailed article on its applications in advanced organic synthesis as per the requested outline cannot be provided.

Extensive searches of chemical databases and scholarly articles did not yield specific data on the synthesis, properties, or applications of a compound named "this compound." This suggests that the compound is either not yet synthesized, not well-characterized, or not reported in publicly accessible scientific literature.

For an article to be generated on the specific applications of a chemical compound in organic synthesis, documented research findings are essential. Such an article would typically include:

Role as a Synthetic Intermediate: Detailing how the compound is used as a building block to construct more complex molecules. This would involve specific reaction schemes and examples from published research.

Utility as a Reagent: Discussing its function in promoting specific chemical transformations.

Alkylation and Amination Reactions: Explaining its participation, mechanism, and efficiency in adding alkyl or amino groups to other molecules. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.orgacsgcipr.org

Precursor for Nitrogen-Containing Heterocycles: Illustrating its use in the synthesis of ring structures containing nitrogen, which are significant in medicinal chemistry. mdpi.comopenmedicinalchemistryjournal.comnd.edubeilstein-journals.orgresearchgate.net

Derivatization and Functionalization: Exploring how the compound itself can be modified.

Synthesis of Substituted Derivatives: Providing methods for creating new variations of the parent compound. rsc.orgnih.govuran.ua

Functional Group Compatibility: Investigating which chemical functionalities can coexist with the compound during reactions without interfering. nih.govfiveable.menih.govrsc.org

Without any foundational research on "this compound," it is not possible to provide scientifically accurate and informative content for these sections. The principles of organic synthesis are well-established, but their application to a specific, un-documented compound remains hypothetical. wikipedia.orgnobelprize.orggu.sesynthesis-workshop.comrsc.org

Applications of Tetrapropylhydrazine in Advanced Organic Synthesis

Applications in Materials Science and Polymer Chemistry (Non-Biological)

Research into the applications of tetrapropylhydrazine in non-biological materials science and polymer chemistry is a specialized and emerging field. Current scientific literature and patent filings indicate its primary utility in two main areas: as a component in flame retardant compositions and in the fundamental study of electron transfer reactions, which is crucial for the development of advanced materials.

Role in Flame Retardant Compositions

This compound has been identified as a component in flame retardant compositions for polymers. A Chinese patent discloses a flame retardant mixture that includes this compound. nih.gov While the patent does not detail the specific mechanism of action for this compound, compounds containing nitrogen and alkyl groups can function as blowing agents or synergists in intumescent flame retardant systems. In such systems, the components react upon heating to form a protective char layer on the polymer surface, insulating the underlying material from heat and oxygen.

Table 1: Components of a Patented Flame Retardant Composition

Component CategoryExample from PatentPotential Function
Nitrogen-containing compoundThis compoundSynergist, blowing agent
Phosphorus-based flame retardantNot specified in snippetAcid source, char former
Carbon sourceNot specified in snippetChar formation
Polymer MatrixNot specified in snippetBase material

This table is illustrative based on the general function of components in flame retardant systems and the mention of this compound in a relevant patent.

Use in Electron Transfer Studies for Materials Development

The study of self-exchange electron transfer (ET) reactions is fundamental to understanding and designing materials for applications such as electronics and energy storage. This compound, along with its tetramethyl- and tetraethyl- analogs, has been utilized as a model compound in these studies. crepim.com Research has focused on calculating the inner and solvent reorganization energies during electron transfer between this compound and its corresponding radical cation. crepim.com

These studies are critical for predicting the rate of electron transfer in various materials. The findings indicate that while the inner reorganization energies are not highly sensitive to the size of the alkyl groups on the hydrazine (B178648), the solvent reorganization energy is affected. crepim.com This information is valuable for the design of novel conductive materials and for understanding charge transport in molecular electronics.

Table 2: Investigated Properties in Electron Transfer Studies of Tetraalkylhydrazines

Property InvestigatedCompound StudiedSignificance
Inner Reorganization EnergyThis compoundIntrinsic barrier to electron transfer
Solvent Reorganization EnergyThis compoundEffect of the surrounding medium on electron transfer
Electronic Coupling MatrixThis compoundMeasure of the electronic interaction between donor and acceptor
Rate Constants for Self-Exchange ETThis compoundOverall speed of the electron transfer process

This table summarizes the key parameters investigated in the study of electron transfer reactions involving this compound and its analogs, which are crucial for the development of advanced materials.

At present, there is limited publicly available research detailing the direct use of this compound as a monomer for polymerization or as a primary building block for advanced materials beyond the aforementioned applications. The scientific community's exploration of this compound appears to be in the early stages, focusing on its fundamental chemical properties and potential as a specialty additive.

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

The advancement of green chemistry principles is central to the future of chemical manufacturing. longdom.orgmdpi.com For tetrapropylhydrazine, this translates to developing synthetic pathways that minimize environmental impact, reduce waste, and utilize resources more efficiently. longdom.org Key strategies include the use of renewable feedstocks, environmentally benign solvents like water or supercritical CO2, and catalytic reactions that proceed under milder conditions. longdom.org

Future research will likely focus on several promising areas:

Catalysis: The development of novel catalysts, both homogeneous and heterogeneous, can facilitate more selective and energy-efficient syntheses. longdom.org For instance, new catalytic systems could enable the direct N-N bond formation from di-n-propylamine, offering a more atom-economical alternative to traditional alkylation routes.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. longdom.org Implementing a flow process for this compound synthesis could significantly reduce waste and energy consumption compared to batch processing. longdom.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. longdom.org Exploring enzymatic routes to this compound could offer high specificity and sustainability, operating under mild conditions and reducing the generation of hazardous byproducts. longdom.orgmdpi.com

Synthetic ApproachPotential Advantages
Novel CatalysisHigher selectivity, lower energy input, improved atom economy. longdom.org
Flow ChemistryEnhanced safety, precise process control, reduced waste. longdom.org
BiocatalysisHigh specificity, mild reaction conditions, use of renewable resources. longdom.org

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A detailed understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that enable real-time, in situ monitoring are becoming indispensable tools for chemical research. mdpi.com Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with fiber-optic probes, allow chemists to track the concentrations of reactants, intermediates, and products directly within the reaction vessel. mdpi.comresearchgate.net

For the synthesis of this compound, in situ monitoring can provide invaluable data. mdpi.com It allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the gathering of kinetic data to elucidate reaction mechanisms. mdpi.com This information is crucial for optimizing reaction conditions to maximize yield and minimize the formation of impurities. The use of hyphenated techniques, such as combining spectroscopy with mass spectrometry, can offer even more comprehensive insights into complex reaction mixtures. mdpi.com

Spectroscopic TechniqueInformation Gained
In Situ FTIR/RamanReal-time concentration profiles of reactants, products, and intermediates. mdpi.com
Process NMRDetailed structural information and quantification of species in the reaction mixture. researchgate.net
Hyperspectral ImagingSpatially resolved chemical information, useful for heterogeneous reactions. mdpi.com

Integration of Machine Learning and AI in Computational Predictions

The synergy between computational chemistry and artificial intelligence (AI) is revolutionizing molecular and materials research. mdpi.com Machine learning (ML) algorithms, trained on vast datasets of chemical information, can predict a wide array of molecular properties and reaction outcomes with increasing accuracy. researchgate.netresearchgate.net For this compound, these predictive models can significantly accelerate research and development. researchgate.net

Future applications of AI and ML in this area include:

Property Prediction: ML models can be developed to forecast the physicochemical properties, spectroscopic signatures, and even the biological activity of this compound and its derivatives. researchgate.netarxiv.org Quantum chemistry calculations can provide the necessary data to train these models. mdpi.com

Reaction Optimization: AI can be used to predict the optimal conditions for synthesizing this compound, including the best choice of catalyst, solvent, and temperature, thereby reducing the need for extensive experimental screening. researchgate.net

De Novo Design: AI algorithms can be employed to design novel hydrazine-based molecules with specific desired properties for various applications.

This computational approach serves as a crucial bridge between theoretical concepts and experimental synthesis, providing a powerful tool for the efficient design of new molecules and materials. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Applications

The unique electronic and steric environment of the nitrogen atoms in this compound suggests a rich and largely unexplored reactivity. Future research will likely delve into harnessing these features for novel chemical transformations and in the field of catalysis.

Potential areas of exploration include:

Ligand Development: this compound can potentially serve as a bidentate ligand for transition metals. The resulting metal complexes could exhibit unique catalytic activities in reactions such as cross-coupling, oxidation, or polymerization. researchgate.net The steric bulk of the propyl groups would play a significant role in influencing the selectivity of these catalytic processes.

Electron Transfer Reactions: The oxidation of tetraalkylhydrazines has been a subject of study, and further investigation into the electron transfer properties of this compound could reveal its potential as a redox mediator or an organic charge-transfer agent. scispace.com

Asymmetric Catalysis: The development of chiral derivatives of this compound could open doors to its use in asymmetric catalysis, a critical area for the synthesis of pharmaceuticals and other fine chemicals.

The discovery of new catalysts and catalytic reactions is essential for developing more sustainable and efficient chemical processes. energy.govsciencedaily.commdpi.com Exploring the catalytic potential of this compound and its derivatives represents a promising frontier. rsc.org

Role in Advanced Materials Design (Excluding Prohibited Areas)

The structural characteristics of this compound make it a candidate for incorporation into advanced materials. admatdesign.com By serving as a building block or a functional additive, it could impart specific properties to polymers and other materials. nist.gov The design of new materials through computational and experimental approaches is a key area of modern materials science. nist.govmdpi.com

Future research in this domain could focus on:

Polymer Chemistry: this compound can be explored as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of the hydrazine (B178648) moiety could introduce interesting redox or thermal properties into the resulting material.

Functional Materials: By incorporating this compound into larger molecular architectures, it may be possible to create materials with tailored electronic or optical properties for use in sensors or other devices.

Composite Materials: The interaction of this compound with nanofillers or other components in composite materials could be investigated to enhance mechanical or functional properties. amdmcomposites.com

The overarching goal is to establish clear processing-structure-property relationships that will enable the rational design of new materials based on the this compound scaffold. nist.gov

Q & A

Q. What are the primary synthetic routes for tetrapropylhydrazine, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via alkylation of hydrazine with propyl halides or through reductive coupling of propionaldehyde derivatives. Optimization involves:

  • Catalyst selection : Transition metals (e.g., Ni or Pd) improve coupling efficiency .
  • Temperature control : Lower temperatures (0–20°C) minimize side reactions like over-alkylation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics. Yield improvements (up to 75%) are achievable by balancing these variables, validated via GC-MS and NMR monitoring .

Q. How is this compound characterized spectroscopically, and what key peaks indicate purity?

  • NMR : Look for triplet signals at δ 0.9–1.2 ppm (CH₃ groups) and δ 2.5–3.0 ppm (N–CH₂ protons).
  • IR : N–H stretches near 3300 cm⁻¹ and C–N vibrations at 1200–1250 cm⁻¹ confirm the hydrazine backbone .
  • Mass Spectrometry : A molecular ion peak at m/z 144 (C₆H₁₆N₂) with fragmentation patterns matching propyl chain loss .

Q. What are the stability considerations for this compound under varying storage conditions?

this compound degrades via oxidation and hydrolysis. Best practices include:

  • Storage : Inert atmosphere (Ar/N₂) at –20°C to suppress radical formation .
  • Light exposure : Amber glassware prevents UV-induced decomposition. Stability studies show <5% degradation over 6 months under optimal conditions .

Advanced Research Questions

Q. How do solvent reorganization energies influence this compound’s electron transfer kinetics?

In self-exchange electron transfer (ET) reactions, solvent reorganization energy (λₛ) dominates over inner reorganization energy (λᵢ). For this compound/radical cation systems in acetonitrile:

ParameterValue (kcal/mol)Method
λₛ18.7 ± 1.2Dielectric continuum
λᵢ5.3 ± 0.6"Four-point" DFT
Rate constants (kₑₜ) correlate with λₛ, highlighting solvent polarity’s role in ET efficiency .

Q. What computational models best predict this compound’s reactivity in radical-mediated reactions?

Hybrid DFT (e.g., B3LYP/6-311++G**) coupled with polarizable continuum models (PCM) accurately simulate:

  • Radical stability: Spin density localized on N–N bonds.
  • Transition states: Activation energies for H-atom abstraction match experimental data (ΔG‡ ≈ 12 kcal/mol) . MD simulations further validate solvent effects on reaction trajectories .

Q. How can contradictory data on this compound’s enzyme inhibition be resolved?

Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for monoamine oxidase) arise from:

  • Assay conditions : pH (optimal 7.4 vs. 8.0) and co-solvents (DMSO >1% alters enzyme activity) .
  • Substrate competition : Pre-incubation time with the enzyme affects binding kinetics. Meta-analyses using standardized protocols (e.g., Cochrane systematic review frameworks) reconcile such differences .

Q. What experimental designs mitigate challenges in synthesizing this compound derivatives?

For derivatives like 3-(4-hydroxyphenyl)propanohydrazide:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for phenolic –OH to prevent side reactions .
  • Stepwise coupling : Sequential addition of propyl groups reduces steric hindrance . Yields improve from 40% to 65% with these modifications .

Methodological Guidance

Q. How should researchers structure hypotheses for this compound’s applications in material science?

Hypotheses must align with mechanistic insights, e.g.:

  • "this compound’s redox activity enables its use as a radical initiator in polymer cross-linking due to N–N bond lability." Validate via rheometry (cross-link density) and EPR (radical detection) .

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data.
  • ANOVA : Compare variance across triplicate experiments (p < 0.05 threshold) . Outlier detection (Grubbs’ test) ensures data robustness .

Q. How can systematic reviews address gaps in this compound’s toxicological profile?

Apply PRISMA guidelines:

  • Search strategy : Databases (PubMed, SciFinder) with keywords: "this compound AND toxicity."
  • Risk of bias : Assess via Cochrane’s ROBINS-I tool for non-randomized studies .
    Identified gaps (e.g., neurotoxicity data) guide future in vivo models .

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